molecular formula C26H23FN2O3S2 B2640474 3-(BENZENESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE CAS No. 890822-02-3

3-(BENZENESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2640474
CAS No.: 890822-02-3
M. Wt: 494.6
InChI Key: VDTINIUFDLCKOE-UHFFFAOYSA-N
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Description

The compound 3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine is a structurally complex small molecule characterized by a thiophene core modified with sulfonyl, benzoyl, and substituted phenylamine groups. Its synthesis and applications are likely tied to medicinal chemistry, given the presence of fluorinated and sulfonylated moieties, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(2-ethyl-6-methylanilino)thiophen-2-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O3S2/c1-3-17-9-7-8-16(2)22(17)29-26-25(34(31,32)20-10-5-4-6-11-20)21(28)24(33-26)23(30)18-12-14-19(27)15-13-18/h4-15,29H,3,28H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTINIUFDLCKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine is a member of the thiophene family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a thiophene ring substituted with various functional groups, including a benzenesulfonyl moiety and a fluorobenzoyl group. These structural components are critical for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

Thiophene derivatives are known for a range of biological activities including anti-inflammatory , antimicrobial , and anticancer effects. The specific compound under discussion has shown promise in several studies:

  • Anti-inflammatory Activity :
    • Thiophene-based compounds have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory pathway. For instance, certain thiophene derivatives demonstrated IC50 values as low as 6.0 µM against LOX, indicating potent anti-inflammatory potential .
    • In vivo studies have shown that compounds similar to the one can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in models of acute lung injury .
  • Anticancer Activity :
    • Research indicates that thiophene derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, molecular docking studies suggest high affinity for cyclin-dependent kinase 2 (CDK2), a target in cancer therapy .
    • The compound's structural features may enhance its ability to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer treatment .
  • Antimicrobial Activity :
    • Some thiophene derivatives have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like fluorine enhances this activity by increasing the compound's reactivity towards bacterial enzymes .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The interaction with COX and LOX enzymes leads to decreased production of inflammatory mediators.
  • Gene Expression Modulation : It has been observed to downregulate pro-inflammatory cytokines through inhibition of signaling pathways involving NF-kB and ERK .
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at specific phases, contributing to its anticancer properties .

Case Studies

Several studies have highlighted the efficacy of thiophene derivatives:

  • A study on a related thiophene derivative demonstrated a reduction in paw edema in mice models comparable to standard anti-inflammatory drugs like indomethacin .
  • Another investigation into the anticancer properties revealed that thiophene analogs could significantly reduce tumor growth in xenograft models, suggesting their potential as chemotherapeutic agents .

Comparative Analysis

The following table summarizes key findings related to the biological activity of thiophene derivatives:

Activity TypeCompoundIC50 (µM)Mechanism of Action
Anti-inflammatoryThiophene Derivative A6.0COX/LOX inhibition
AnticancerThiophene Derivative B10.0CDK2 inhibition
AntimicrobialThiophene Derivative C15.0Disruption of bacterial enzyme function

Scientific Research Applications

Overview

3-(Benzenesulfonyl)-N2-(2-Ethyl-6-Methylphenyl)-5-(4-Fluorobenzoyl)thiophene-2,4-diamine is a complex thiophene derivative that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a thiophene ring substituted with multiple functional groups, which contribute to its diverse applications in medicinal chemistry, materials science, and biological research.

Medicinal Chemistry

Thiophene derivatives, including this compound, are known for their significant biological activities. They have been explored for their potential as:

  • Anticancer Agents : Compounds with thiophene moieties have shown promising results in inhibiting cancer cell proliferation. Research indicates that these compounds can interfere with various cellular pathways involved in tumor growth and metastasis .
  • Anti-inflammatory Agents : Thiophene derivatives exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Studies have demonstrated that certain thiophene compounds can reduce inflammation markers in vivo and in vitro .
  • Antimicrobial Activity : The compound has shown effectiveness against various pathogens, including bacteria and fungi. Its antimicrobial properties are enhanced when combined with metal-based compounds, which improve bioactivity through chelation .

Biological Research

Research has highlighted the role of thiophene derivatives in biological studies:

  • Gene Regulation : Some thiophene compounds have been found to modulate gene expression and inflammatory cytokines, making them potential candidates for therapeutic interventions in diseases characterized by dysregulated inflammation .
  • DNA Interaction : Thiophene-based compounds are being investigated for their ability to bind to DNA minor grooves, which is crucial for the development of novel agents targeting transcription factors and enzymes involved in gene regulation .

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of thiophene derivatives demonstrated that specific modifications to the thiophene ring could enhance cytotoxicity against breast cancer cell lines. The compound exhibited a dose-dependent response, indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of acute inflammation, a thiophene derivative was administered to assess its impact on paw edema induced by carrageenan. The results showed a significant reduction in edema compared to control groups, suggesting that the compound effectively inhibits inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis requires structural analogs, functional data, or computational studies. Neither the provided evidence nor the compound’s name appears in the referenced literature (). However, general insights into methodologies for comparing such compounds can be inferred:

Structural Comparison

  • Core Scaffold : Thiophene derivatives are often compared based on substituent effects. For example, sulfonyl and benzoyl groups influence solubility and binding affinity, while fluorinated aromatic rings enhance metabolic stability .

Hypothetical Data Table

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound Thiophene Benzenesulfonyl, 4-fluorobenzoyl Not available N/A
Example Analog (e.g., compound) Furan Terpenoid-thioether, silyl-protected Nucleoside mimic

Research Findings and Limitations

  • Gaps in Evidence : The provided materials focus on crystallographic software () and a distinct nucleoside analog (), neither of which directly relate to the target compound.
  • Methodological Relevance : SHELX programs () are widely used for small-molecule refinement, suggesting that structural studies of the target compound, if conducted, would likely employ similar tools.

Q & A

Q. Table 1: Example Reagents and Conditions

StepReaction TypeReagents/ConditionsReference
1SulfonylationBenzenesulfonyl chloride, DMF, 0°C
2Amine couplingEDCI/HOBt, DCM, RT
3ReductionSnCl₂·2H₂O, ethanol, reflux

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorobenzoyl protons at δ 7.8–8.2 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) .
  • HPLC-PDA : Assess purity (>98%) with C18 columns (acetonitrile/water gradient) .
  • Cross-Validation : Combine FT-IR (e.g., sulfonyl S=O stretch at 1150–1350 cm⁻¹) with X-ray crystallography for absolute configuration .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

Reproducibility Checks :

  • Standardize assay conditions (e.g., cell lines, incubation times) .
  • Use positive controls (e.g., known kinase inhibitors for enzyme studies).

Data Triangulation :

  • Combine in vitro (e.g., IC₅₀) and in silico (molecular docking) results to validate target engagement .

Controlled Variables :

  • Account for batch-to-batch compound purity variations via HPLC .

Orthogonal Assays : Validate receptor binding via SPR (surface plasmon resonance) alongside fluorescence polarization .

Advanced: What methodological approaches are recommended for studying environmental stability and degradation pathways?

Methodological Answer:

Environmental Fate Studies :

  • Use 14^{14}C-labeled compound to track biodegradation in soil/water systems .
  • Measure hydrolysis rates at pH 4–9 (e.g., t₁/₂ calculations) .

Advanced Analytics :

  • LC-MS/MS to identify degradation products (e.g., sulfonic acid derivatives) .

Ecotoxicology :

  • Evaluate Daphnia magna acute toxicity (OECD 202 guidelines) .

Q. Table 2: Key Degradation Parameters

ParameterMethodReference
PhotolysisUV light (λ=254 nm), HPLC-MS
HydrolysispH 7.4 buffer, 25°C, LC-MS/MS
Microbial DegradationOECD 301B ready biodegradability test

Advanced: How to optimize reaction conditions to improve yield and purity during synthesis?

Methodological Answer:

Design of Experiments (DoE) :

  • Vary temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF) .

In Situ Monitoring :

  • Use ReactIR to track intermediate formation (e.g., amine intermediates) .

Workup Optimization :

  • Employ silica gel chromatography with gradient elution (hexane/EtOAc) .

Yield vs. Purity Trade-offs :

  • High-temperature reactions may increase yield but reduce purity; balance with recrystallization .

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